BDCB Forms Stable Charge-Transfer Thin Films with Silver Exhibiting Bistable Electronic Memory Switching, Differentiating It from TCNQ
Charge-transfer complex thin films of BDCB with silver, sandwiched between two silver electrodes, demonstrate current-controlled bistable electronic switching and memory behavior [1]. The switching from high to low impedance is associated with a chemical phase change analogous to that observed for TCNQ–Ag or TCNQ–Cu films, yet BDCB-based films exhibit distinct structural phases and switching parameters. In contrast, TCNQ films require different stoichiometry and processing conditions to achieve comparable bistability, and the reduced non-conjugated analogue (CAS 18643-56-6) does not form charge-transfer films with useful switching behavior. While explicit on/off ratio and threshold voltage data were not retrievable within the present search scope, the demonstrated bistable switching behavior in a silver electrode geometry establishes a functional differentiation criterion that places BDCB as a viable alternative or complement to TCNQ in organic memory architectures.
| Evidence Dimension | Charge-transfer complex formation with silver and electrical bistability |
|---|---|
| Target Compound Data | Forms Ag–BDCB charge-transfer thin films exhibiting current-controlled bistable switching |
| Comparator Or Baseline | TCNQ forms charge-transfer films with Ag or Cu; reduced analogue (CAS 18643-56-6) does not form switching-active films |
| Quantified Difference | Qualitative functional difference; quantitative switching metrics not available from retrieved abstract |
| Conditions | Vacuum co-deposited thin film sandwiched between Ag electrodes; characterization by IR, UV-Vis, SEM, XRD |
Why This Matters
For procurement decisions in organic memory or resistive switching research, BDCB offers a structurally distinct acceptor with demonstrated, albeit qualiatively reported, bistable switching performance that may circumvent intellectual-property or processing limitations associated with TCNQ.
- [1] Wang, K. Z.; Xue, Z. Q.; Ouyang, M.; Zhang, H. X.; Huang, C. H. Electronic memory switching in a new charge transfer-complex thin film. Solid State Commun. 1995, 96 (7), 481-484. View Source
